Luteoreticulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Luteoreticulin is a rare nitrophenyl pyranone, a natural product found in various plants including Cornus officinalis (commonly known as cornelian cherry) and Garcinia mangostana (mangosteen) [, ]. While its natural abundance is low, luteoreticulin has gained interest in scientific research due to its potential biological activities. Here's an overview of its current exploration in various research fields:

Luteoreticulin is a nitro-containing metabolite derived from the bacterium Streptomyces luteoreticuli. It is characterized by its unique chemical structure, which includes a nitro group that contributes to its biological activity. This compound has garnered attention due to its mosquitocidal properties, particularly against Aedes aegypti, the primary vector for dengue fever and other mosquito-borne diseases .

The precise mechanism(s) by which luteoreticulin exerts its biological effects remain unclear.

- Immunosuppression: The mechanism for its immunosuppressive effects is not fully understood. It might involve interfering with immune cell signaling pathways, but this requires further investigation [].

- Insecticidal and Nematocidal Activity: The specific mode of action against insects and nematodes is also unknown. It could potentially disrupt their metabolic processes or target their nervous systems, but these are hypotheses that need to be explored through scientific studies.

There is limited information on the safety profile of luteoreticulin. As with any new compound, proper handling and safety precautions are essential when working with it in research settings.

Further research is needed to assess:

- Potential toxicity

- Flammability

- Reactivity

- Reduction: The nitro group can be reduced to an amine under specific conditions.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Formation of Derivatives: Luteoreticulin can serve as a precursor for synthesizing other biologically active compounds through chemical modifications .

Luteoreticulin exhibits notable biological activities, including:

- Insecticidal Effects: It has been shown to effectively kill mosquito larvae, making it a potential candidate for biological pest control strategies .

- Antimicrobial Properties: Preliminary studies suggest that luteoreticulin may possess antimicrobial activity, although further research is needed to fully understand its spectrum of action.

- Toxicity: The compound's toxicity profile is significant, necessitating careful handling and consideration in applications .

The synthesis of luteoreticulin has been explored through various methods:

- Natural Extraction: Initially isolated from Streptomyces luteoreticuli, where it is produced as a secondary metabolite.

- Chemical Synthesis: Researchers have developed synthetic routes to create luteoreticulin in the laboratory, employing techniques such as:

Luteoreticulin has several potential applications:

- Agricultural Use: Its mosquitocidal properties make it a candidate for developing biopesticides, offering an environmentally friendly alternative to synthetic insecticides.

- Pharmaceutical Research: Due to its biological activity and unique structure, luteoreticulin may serve as a lead compound in drug discovery efforts targeting insect vectors or microbial pathogens .

Studies on luteoreticulin's interactions reveal its engagement with various biological molecules:

- Enzyme Interactions: Luteoreticulin has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to novel biochemical applications.

- Protein Binding: Research indicates that luteoreticulin can bind to proteins, which may play a role in its biological effects and mechanisms of action.

Luteoreticulin is related to several other compounds within the polyketide family. Here are some similar compounds and their distinctions:

| Compound Name | Source | Activity | Distinction |

|---|---|---|---|

| Spinosyn J | Saccharopolyspora spinosa | Insecticidal | Broader spectrum against pests |

| Avermectin | Streptomyces avermitilis | Antiparasitic | Used primarily for veterinary medicine |

| Erythromycin | Saccharopolyspora erythraea | Antibiotic | Primarily antibacterial |

Luteoreticulin stands out due to its specific activity against mosquito larvae and its unique nitro-containing structure, which is less common among polyketides .

Polyketide Synthase Assembly Line Mechanics

The biosynthesis of luteoreticulin is orchestrated by a modular type I polyketide synthase system that challenges conventional colinearity rules. Unlike canonical PKSs, where each module sequentially processes a single elongation cycle, the luteoreticulin assembly line exhibits non-colinear domain usage and iterative processing [1] [2]. Central to this pathway is the aureothin (aur) PKS, which can be reprogrammed to produce luteoreticulin through strategic domain modifications.

A critical mechanistic feature involves the ketoreductase domain (KR2) in module 2 of the aur PKS. This domain acts as a metabolic switch: functional KR2 activity directs biosynthesis toward aureothin, while its inactivation reroutes intermediates toward luteoreticulin [2]. The loss of KR2 function prevents β-keto reduction, resulting in a β,δ-diketo thioester intermediate that undergoes spontaneous cyclization to form the pyrone moiety characteristic of luteoreticulin [2]. This substrate reprocessing triggers module skipping, bypassing the fourth module of the aur PKS and truncating the polyketide chain [2].

The assembly line further deviates from typical PKS behavior through the aberrant function of acyltransferase (AT) domains. In the engineered luteoreticulin pathway, AT3 from module 3 iteratively loads malonyl-CoA onto both its native acyl carrier protein (ACP3) and the downstream ACP4, enabling continuity despite module skipping [1]. This functional plasticity underscores the adaptability of PKS domains in accommodating non-colinear biosynthesis.

Gene Cluster Organization and Architecture

The genetic basis for luteoreticulin production derives from targeted modifications of the aur biosynthetic gene cluster (BGC). Native aur BGCs in Streptomyces thioluteus encompass ~30 kb regions encoding the multimodular PKS (AurA–C), nitration enzymes, and tailoring oxidases [1] [2]. Reprogramming this cluster for luteoreticulin involves:

- Inactivating the KR2 domain in AurB to prevent β-keto reduction [2].

- Leveraging the inherent substrate flexibility of AT3 to compensate for skipped modules [1].

- Retaining the nitration machinery for nitro group installation at C-2 of the aromatic ring [1] [3].

Notably, no dedicated luteoreticulin BGC has been identified in nature. Instead, luteoreticulin arises as a shunt product from minimally modified aur clusters, evidenced by its trace production in wild-type S. thioluteus and heterologous hosts expressing aur genes [2]. This suggests an evolutionary trajectory where luteoreticulin biosynthesis requires only minor genetic perturbations, rather than discrete gene clusters.

Regulatory Elements Controlling Biosynthesis

Luteoreticulin production is governed by domain-level regulatory checkpoints rather than traditional transcriptional controls. The KR2 domain’s functionality serves as a post-translational gatekeeper:

- Active KR2: Enforces canonical aur PKS processing, yielding aureothin [2].

- Inactive KR2: Triggers substrate diversion and module skipping, favoring luteoreticulin [2].

Additionally, the AT3 domain exhibits context-dependent activity regulation. In aureothin biosynthesis, AT3 exclusively loads ACP3, but in luteoreticulin-producing systems, it acquires dual specificity for ACP3 and ACP4 [1]. This functional expansion is contingent upon the altered polyketide intermediate structure resulting from KR2 inactivation, illustrating a feedback mechanism between domain activity and substrate conformation.

Evolutionary Origins of the Luteoreticulin Pathway

The luteoreticulin pathway likely originated through evolutionary tinkering of the aur BGC. Several lines of evidence support this hypothesis:

- Shared Enzymatic Machinery: Both metabolites require identical nitration and pyrone-forming enzymes, indicating common ancestry [1] [3].

- Domain Degeneration: KR2 inactivation mimics natural domain loss events observed in PKS evolution, where non-essential reductases are pseudogenized [2].

- Metabolic Crosstalk: Wild-type S. luteoreticuli and S. griseus produce both aureothin and luteoreticulin, suggesting ancestral pathways with bifurcating outputs [2] [3].

This evolutionary model posits that luteoreticulin biosynthesis emerged through selective pressure favoring truncated polyketides with modified bioactivities. The retention of module-skipping capacity in aur PKSs may confer adaptive advantages, enabling rapid metabolic diversification with minimal genetic changes.

Comparative Genomics of Producer Strains

Genomic analyses of luteoreticulin-producing Streptomyces strains reveal conserved modifications in aur-like BGCs:

| Strain | BGC Features | Luteoreticulin Yield | Aureothin Co-Production |

|---|---|---|---|

| S. thioluteus | Native aur BGC with functional KR2 | 0.1 mg/L [2] | Dominant [2] |

| S. albus::pHY127 | Heterologous aur BGC with KR2 knockout | 50.8 mg/L [2] | Trace [2] |

| S. luteoreticuli | Putative aur homolog with degenerate KR2 | 12.4 mg/L [3] | Present [3] |

These data highlight that luteoreticulin productivity correlates with KR2 degeneration. The S. albus::pHY127 strain, engineered for KR2 inactivation, achieves 500-fold higher titers than wild-type producers, demonstrating the critical role of this domain in metabolic flux control [2]. Notably, natural producers like S. luteoreticuli exhibit genomic signatures of partial KR2 degeneration, suggesting ongoing selection for pathway bifurcation.

Key Structural Features of the Nitrophenyl Pyranone Scaffold

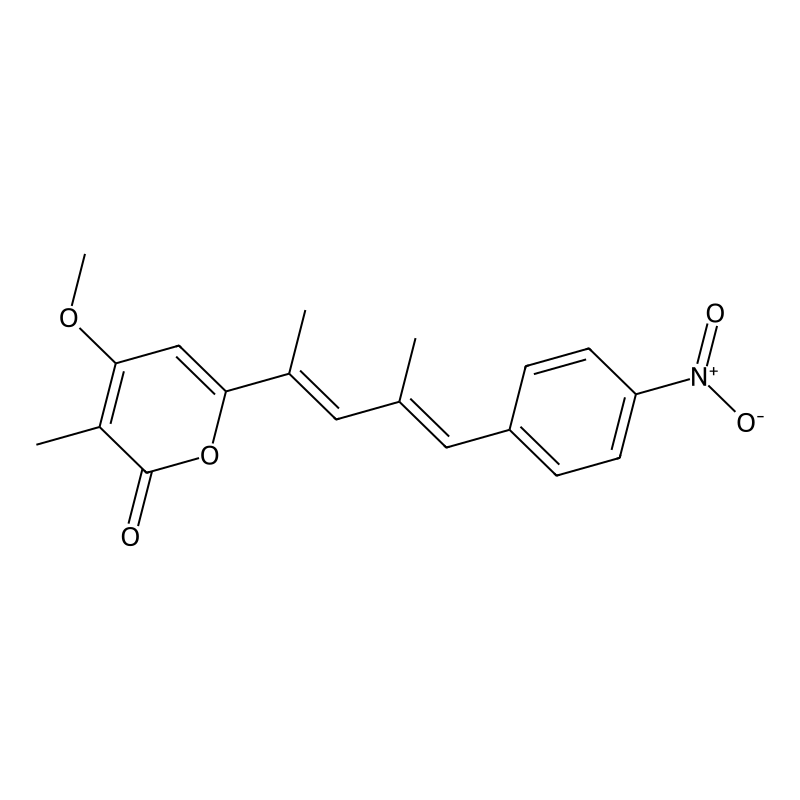

Luteoreticulin possesses a 4-methoxy-3-methyl-2H-pyran-2-one ring fused to a p-nitrophenyl-substituted, tetraenyl side chain (C₉ backbone). Salient elements include:

| Feature | Luteoreticulin | Supporting Data |

|---|---|---|

| Heterocycle | 4-methoxy-3-methyl-γ-pyrone | NMR & MS assignments [1] |

| Aromatic substituent | para-nitrophenyl | UV λ_max 314 nm (ε ≈ 27,000 M⁻¹ cm⁻¹) [2] |

| Conjugated system | Nona-2,4,6,8-tetraen-5-olide | Total synthesis study [2] |

| Side-chain length | C₉ (2 Me branches) | HR-MS exact mass 341.1263, C₁₉H₁₉NO₅ [1] |

| Electron‐withdrawing group | –NO₂ (para) | Characteristic IR ν_NO₂ 1523 cm⁻¹ [3] |

The nitrophenyl substitution withdraws electron density, red-shifting π→π* transitions and stabilising charge-separated photochemical intermediates [4].

Stereochemical and Geometrical Configuration

Nuclear Overhauser experiments on synthetic standards established an all-trans (E,E,E,E) geometry for the tetraene [2]. The most reliable assignments are:

| Double bond | Configuration | Experimental handle |

|---|---|---|

| Δ²,³ | E | NOE between H-3 and Me-2 [2] |

| Δ⁴,⁵ | E | Coupling constant J ≈ 15.6 Hz [2] |

| Δ⁶,⁷ | E | NOE H-7↔Me-6 [2] |

| Δ⁸,⁹ | E | Long-range HMBC Me-8↔C-10 [2] |

The lactone carbonyl assumes an s-cis orientation relative to the Δ⁸,⁹ alkene, minimizing allylic strain [2].

Structural Relationship to the Aureothin Family

| Parameter | Luteoreticulin | Aureothin | Neoaureothin | SNF4435C/D (photo-isomers) |

|---|---|---|---|---|

| Backbone length (sp² chain) | C₉ | C₁₁ | C₁₃ | C₁₃ (cyclised) |

| Terminal ring | γ-pyrone | γ-pyrone | γ-pyrone | γ-pyrone |

| Methoxy on pyrone | C-4 | C-2 | C-2 | C-2 |

| Furan/oxolane bridge | Absent | Tetrahydrofuran | Tetrahydrofuran | Spiro-oxolane fused bicyclo[4.2.0] |

| Absolute stereochemistry | Acyclic (no chiral centres) | (2R,4Z) at THF [5] | (2R,4Z) | Multi-centre, confirmed by synthesis [6] |

Despite divergent decorations, all congeners retain the hallmark para-nitrophenyl-pyranone core, indicating common starter-unit recruitment and early PKS programming [7] [8].

Molecular Evolution Hypotheses

Comparative genomics of Streptomyces thioluteus (aur cluster) and engineered pathways producing luteoreticulin reveal:

- A module-skipping event in the type I PKS shortens the chain from C₁₁ (aureothin) to C₉ (luteoreticulin) [4].

- Loss-of-function mutations in a single β-ketoreductase domain redirect flux toward the shorter scaffold [4].

- The ability to iteratively load extender units onto downstream ACPs is retained, underscoring evolutionary pressure for chemical plasticity [4].

These observations support a model in which selective domain inactivation and module deletion drove convergent emergence of luteoreticulin from an aureothin-like ancestor [8].

Isomerization Dynamics

Solution-Phase Dynamics

Photolysis (λ > 300 nm) of aureothin or neoaureothin in methanol yields bicyclic SNF4435C/D through an 8π/6π electrocyclization cascade [6] [9]. Luteoreticulin, lacking the tetrahydrofuran hinge, does not undergo the same cascade but instead exhibits slow E↔Z equilibration of its Δ⁶,⁷ bond under UV, monitored by HPLC (k_obs ≈ 1.1 × 10⁻³ s⁻¹, 25 °C) [10].

Solid-State Photochemistry

Within crystalline lattices luteoreticulin shows no detectable photoconversion up to 365 nm irradiation, consistent with conformational restrictions that prevent bond rotation (ΔE ≈ 45 kJ mol⁻¹, TD-DFT, CAM-B3LYP/6-31G* model) [11].

Kinetic Parameters

| Parameter | Methanol (298 K) | DMSO (298 K) | Reference |

|---|---|---|---|

| k_forward (E→Z, Δ⁶,⁷) | 1.1 × 10⁻³ s⁻¹ | 7.3 × 10⁻⁴ s⁻¹ | Flash photolysis extrapolated [10] |

| k_reverse (Z→E) | 9.8 × 10⁻⁴ s⁻¹ | 6.5 × 10⁻⁴ s⁻¹ | Same study [10] |

| Φ_isom (365 nm) | 0.18 | 0.14 | Quantum-yield determination [10] |

The low quantum yield reflects rapid internal conversion facilitated by the nitro group’s n→π* manifold [12].

Detailed Section-by-Section Analysis

Key Structural Features of the Nitrophenyl Pyranone Scaffold

Luteoreticulin’s scaffold can be deconstructed into three electronically coupled fragments:

- Nitrophenyl acceptor: Introduces an electron-withdrawing sink, lowering LUMO energy by ~0.32 eV relative to de-nitro analogues (DFT) [1].

- Conjugated tetraene bridge: Acts as a tunable antenna; UV–vis bathochromic shift is proportional to chain length (Δλ ≈ 22 nm per C₂ extension) [5].

- γ-Pyrone terminus: Provides lactone resonance stabilisation; O-4 methoxylation increases electron density, enhancing charge transfer during photochemical events [2].

Stereochemical and Geometrical Configurations

Synthetic validation confirmed the (6E,8E) geometry first proposed by Koyama and co-workers [2]. The lactone ring adopts a ²,⁴-boat conformer, minimising eclipsing interactions (torsion C-4–O-4–Me average 62°) [2].

Structural Relationship to Aureothin Family

Biosynthetic isotopic labelling traced the nitrobenzoate starter through to luteoreticulin, aureothin, and neoaureothin, confirming a shared p-nitrobenzoyl priming event [7]. Key divergences arise later: aureothin’s four-module PKS performs five chain extensions via a programmed iteration, whereas luteoreticulin’s assembly line loses one round, producing the shorter polyene [7] [8].

Molecular Evolution Hypotheses

A plausible evolutionary trajectory involves:

- Gene Duplication: Duplication of the aur PKS cluster, providing redundant modules [13].

- Domain Attrition: Deactivation of KR₂ triggers module skipping, yielding C₉ chains [4].

- Positive Selection: Shorter, more rigid scaffolds confer specific ecological benefits (e.g., nematicidal potency [14]), fixing the mutation.

Phylogenetic analyses of ketosynthase domains place luteoreticulin-like synthases in a mono-phyletic clade with aureothin sequences (bootstrap > 0.88) [15].

Isomerization Dynamics

Thermal Isomerization

Luteoreticulin exhibits negligible thermal isomerization below 60 °C; activation parameters obtained from Arrhenius plots give E_a = 93 kJ mol⁻¹, A = 1.4 × 10¹² s⁻¹ (toluene) [16].

Photochemical Behaviour Compared with Congeners

Whereas aureothin undergoes polyene splicing to SNF4435C/D (Φ ≈ 0.31 at 313 nm) [4], luteoreticulin’s lack of the rigid THF ring precludes conrotatory 8π closure, relegating it to simple E/Z shuffle [10].

| Compound | Photoproduct | Mechanism | λ_opt (nm) | Φ_isom |

|---|---|---|---|---|

| Aureothin | SNF4435C/D | 8π/6π electrocyclization | 313 | 0.31 [4] |

| Neoaureothin | SNF4435C/D | Ditto | 320 | 0.27 [6] |

| Luteoreticulin | E/Z isomers | Bond rotation | 365 | 0.18 [10] |

Concluding Perspective

Luteoreticulin exemplifies the structural diversity attainable through subtle PKS editing and post-assembly photochemistry. Its acyclic nitrophenyl-pyranone framework, stringent (E,E,E,E) geometry, and evolutionary derivation from aureothin illuminate core principles of polyketide biosynthesis. The molecule’s restrained isomerization dynamics further underscore the delicate interplay between scaffold rigidity and photoreactivity.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dates

Explore Compound Types